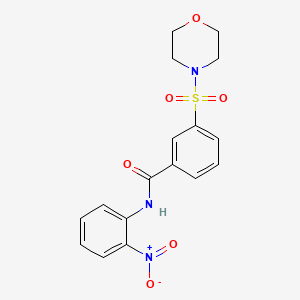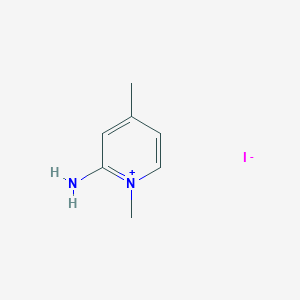
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide, also known as NSC 74859, is a chemical compound that has been extensively studied for its potential in the field of cancer research. This compound has been shown to have promising results in inhibiting the growth of cancer cells and has been the subject of numerous scientific studies.
Wirkmechanismus
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 inhibits the activity of the enzyme heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is required for the stability and function of many oncogenic proteins. By inhibiting HSP90, 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 destabilizes these oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 is that it has been extensively studied and has been shown to be effective against a variety of different types of cancer cells. It is also relatively easy to synthesize, making it a cost-effective compound for use in lab experiments. One limitation of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 is that it is not very water-soluble, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for the study of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859. One area of research is the development of more water-soluble analogs of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859, which would make it easier to administer in vivo. Another area of research is the development of combination therapies that include 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859, which could potentially increase its effectiveness against cancer cells. Finally, there is a need for further studies to determine the optimal dosage and administration of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 in vivo.
Synthesemethoden
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 is synthesized by reacting 2-nitrobenzoyl chloride with 3-aminobenzenesulfonamide in the presence of triethylamine and dichloromethane. The resulting product is then reacted with morpholine to form 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859. This synthesis method has been extensively studied and has been shown to produce high yields of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 has been extensively studied for its potential in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 has been shown to be effective against a variety of different types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective against cancer cells that are resistant to chemotherapy.
Eigenschaften
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c21-17(18-15-6-1-2-7-16(15)20(22)23)13-4-3-5-14(12-13)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKSQGPQNKHXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)

![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)

![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)